Penitrem B
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Overview
Description
Penitrem B is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Detection and Quantification in Foodstuffs
Penitrems, including Penitrem B, are fungal secondary metabolites primarily produced by Penicillium species. A significant application of research into this compound involves the development of methods for their detection and quantification in food. For instance, Kalinina et al. (2018) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing penitrems A-F in cheese, highlighting their occurrence in food products and the need for reliable quantitation methods for these mycotoxins in food safety. This study emphasized the cytotoxic effects of all penitrems, including this compound, on human cell lines, underlining their relevance and the importance of analyzing food samples to understand human exposure to these mycotoxins (Kalinina et al., 2018).
Potential in Cancer Research
This compound has also been investigated for its potential in cancer research. Sallam et al. (2013) explored the ability of Penitrem A to suppress β-catenin levels in breast cancer cells and synthesized penitrem analogs to identify pharmacophores correlated with this effect. Their findings suggest that penitrem analogs, including this compound, could be relevant in the context of cancer research, particularly in understanding their mechanism in suppressing β-catenin levels in cancer cells (Sallam et al., 2013).
Role in Fungal Metabolism and Biosynthesis
Liu et al. (2015) conducted a study on the biosynthesis of penitrem A, providing insights into the complex natural product biosynthesis of fungal indole diterpenes, which includes this compound. This research is crucial for understanding the metabolic pathways and genetic basis of penitrem production in fungi (Liu et al., 2015).
Impact on Agriculture and Animal Health
Research into this compound also extends to its impact on agriculture and animal health. For instance, studies have investigated the effect of this compound on the production by Penicillium aurantiogriseum, exploring how different carbon and nitrogen sources influence its production. This is critical for understanding the environmental factors that affect the production of these mycotoxins and their potential impact on agriculture and food safety (Surekha & Reddy, 2008).
Investigating Neurotoxicity and Mechanism of Action
A key area of this compound research is in understanding its neurotoxic effects. For example, Berntsen et al. (2017) studied the production of reactive oxygen species in human neutrophils induced by Penitrem A, which opens avenues for exploring the mechanisms of neurotoxicity for this compound as well. This research is pivotal in elucidating the pathophysiology caused by neuromycotoxicosis in both humans and animals (Berntsen et al., 2017).
Properties
CAS No. |
11076-67-8 |
---|---|
Molecular Formula |
C37H45NO5 |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9-diol |
InChI |
InChI=1S/C37H45NO5/c1-16(2)29-28(39)32-37(43-32)23(41-29)11-12-34(6)35(7)20(10-13-36(34,37)40)30-27-26-22(38-31(27)35)9-8-18-14-17(3)19-15-21(25(19)24(18)26)33(4,5)42-30/h8-9,19-21,23,25,28-30,32,38-40H,1,3,10-15H2,2,4-7H3/t19-,20+,21+,23+,25+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |
InChI Key |
CRPJNVUYZRFGAK-WKAGVDCZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |
SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |
Canonical SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |
Synonyms |
penitrem A penitrem B penitrem D penitrem E penitrems tremortin tremortin A tremortin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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